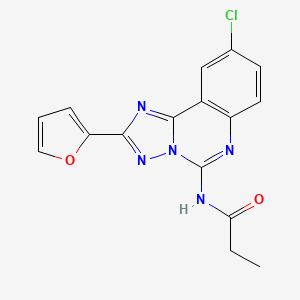
MRS1186
概要
説明
MRS1186は、ヒトアデノシンA3受容体の強力かつ選択的なアンタゴニストです。 この化合物は、7.66 nMのKi値を持ち、受容体に対する高い親和性を示しています 。アデノシン受容体は、心血管機能、免疫応答、神経伝達など、さまざまな生理学的プロセスに関与しています。this compoundは、主にこれらのプロセスにおけるアデノシンA3受容体の役割を研究するために、科学研究で使用されています。
準備方法
合成経路と反応条件
MRS1186の合成には、市販の出発物質から始まる複数のステップが含まれます。重要なステップには、通常、以下が含まれます。
コア構造の形成: これは、多くの生物活性分子に見られる共通の特徴であるヘテロ環コアの構築を含みます。
官能基の修飾: 化合物のアデノシンA3受容体に対する親和性と選択性を高める特定の官能基の導入。
精製: 最終生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製され、目的の純度が達成されます。
工業生産方法
This compoundの詳細な工業生産方法は広く公開されていませんが、一般的なアプローチは、ラボの合成手順のスケールアップを含みます。これには、より大きな容量で反応条件を最適化し、品質を維持し、費用対効果の高い精製方法を実装することが含まれます。
化学反応の分析
反応の種類
MRS1186は、次のようなさまざまな化学反応を受けることができます。
酸化: 分子への酸素原子の導入。これにより、その活性または安定性が変化する可能性があります。
還元: 酸素原子の除去または水素原子の添加。これにより、薬理学的特性が変化する可能性があります。
置換: 1つの官能基を別の官能基で置き換えること。これは、さまざまな特性を持つアナログを作成するために使用できます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウムまたは過酸化水素など。
還元剤: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなど。
置換試薬: ハロゲン化剤または求核剤など。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってヒドロキシル化誘導体が生成される可能性があり、一方、置換反応によって、修飾された官能基を持つさまざまなアナログが生成される可能性があります。
科学研究への応用
This compoundは、アデノシンA3受容体に対する特異性のために、科学研究で広く使用されています。いくつかの主要な用途には、以下が含まれます。
化学: アデノシン受容体アンタゴニストの構造活性相関を研究する。
生物学: 細胞シグナル伝達経路におけるアデノシンA3受容体の役割を調査する。
医学: 炎症、癌、心血管疾患などの状態における潜在的な治療用途を探索する。
産業: アデノシンA3受容体を標的とする新しい薬理学的ツールと潜在的な薬物候補を開発する。
科学的研究の応用
Scientific Research Applications
MRS1186 has been utilized in several research domains:
-
Chemistry :
- Structure-Activity Relationship Studies : Researchers use this compound to explore how modifications to its structure affect its activity against the Adenosine A3 receptor. This helps in designing more effective antagonists.
-
Biology :
- Cell Signaling Pathways : The compound is instrumental in investigating the role of Adenosine A3 receptors in cellular signaling, particularly in contexts such as cell proliferation and apoptosis.
-
Medicine :
- Therapeutic Potential : this compound is being studied for its potential applications in treating conditions like:
- Inflammation : By inhibiting the Adenosine A3 receptor, this compound can reduce inflammatory responses.
- Cancer : Its role in modulating immune responses makes it a candidate for cancer immunotherapy.
- Cardiovascular Diseases : Research is ongoing into its effects on heart function and vascular health.
- Therapeutic Potential : this compound is being studied for its potential applications in treating conditions like:
- Pharmacology :
Data Table: Applications of this compound
Case Studies
- Inflammation Research :
- Cancer Immunotherapy :
- Cardiovascular Health :
作用機序
MRS1186は、アデノシンA3受容体に結合することで作用を発揮し、内因性アデノシンの作用を阻害します。この阻害は、炎症の軽減や免疫応答の変化など、さまざまな生理学的プロセスを調節できます。含まれる分子標的と経路には、以下が含まれます。
アデノシンA3受容体: 一次標的であり、多数の細胞機能に関与するGタンパク質共役受容体です。
下流シグナル伝達経路: アデノシンA3受容体の阻害によって影響を受けるサイクリックAMP(cAMP)経路など。
類似化合物との比較
MRS1186は、アデノシンA3受容体に対する高い選択性と効力を持つため、ユニークです。類似の化合物には、以下が含まれます。
MRS1191: 異なる薬物動態特性を持つ、別のアデノシンA3受容体アンタゴニスト。
MRS1220: アデノシンA3受容体の生理学的役割の研究に使用されていることで知られています。
PSB-11: 異なる化学構造と活性プロファイルを持つ、選択的なアデノシンA3受容体アンタゴニスト。
これらの化合物は、アデノシンA3受容体を標的とするという共通の特徴を共有していますが、化学構造、選択性、薬理学的効果が異なります。
生物活性
MRS1186 is a selective antagonist of the human Adenosine A3 receptor (hA3AR), which has garnered attention for its potential therapeutic applications, particularly in oncology and inflammation. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
This compound exhibits its biological activity primarily through antagonism of the hA3AR, a G protein-coupled receptor involved in various physiological processes. The binding affinity of this compound for hA3AR is characterized by a dissociation constant () of 7.66 nM, indicating high potency in inhibiting receptor activity .
Key Biochemical Pathways
- Inhibition of Cellular Signaling : By blocking hA3AR, this compound disrupts adenosine-mediated signaling pathways that are implicated in cell proliferation and survival.
- Induction of Apoptosis : Studies have shown that antagonism of hA3AR can lead to increased apoptosis in certain cancer cell lines, suggesting a potential role in cancer therapy .
- Modulation of Inflammatory Responses : this compound may also influence inflammatory processes by inhibiting the effects of adenosine, which is known to promote inflammation and immune evasion in tumors .
Pharmacological Properties
The pharmacokinetics and pharmacodynamics of this compound have been studied to understand its therapeutic potential:
- Half-Life : The compound exhibits a relatively short half-life, necessitating careful consideration of dosing regimens in therapeutic applications.
- Selectivity : this compound demonstrates significant selectivity for hA3AR over other adenosine receptors (A1, A2A, A2B), which minimizes off-target effects and enhances its therapeutic index .
Data Table: Affinity of this compound Compared to Other Compounds
| Compound | (nM) | Target Receptor |
|---|---|---|
| This compound | 7.66 | hA3AR |
| CGS15943 | 21 | rA1 |
| IB-MECA | 13.8 | hA3 |
| Other Compounds | Varies | Various |
Case Studies and Research Findings
Case Study 1: Cancer Cell Lines
Research has demonstrated that this compound induces apoptosis in human melanoma cells (SK-MEL-28) through enhanced polyamine catabolism and oxidative stress mechanisms. The induction of spermidine/spermine N1-acetyltransferase (SSAT) leads to increased levels of reactive oxygen species (ROS), triggering cell death pathways.
Case Study 2: Inflammation Models
In vivo studies using animal models have shown that this compound administration reduces inflammatory markers in conditions such as rheumatoid arthritis. The antagonistic action on hA3AR results in decreased leukocyte infiltration and cytokine production, highlighting its potential as an anti-inflammatory agent .
特性
IUPAC Name |
N-[9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O2/c1-2-13(23)19-16-18-11-6-5-9(17)8-10(11)15-20-14(21-22(15)16)12-4-3-7-24-12/h3-8H,2H2,1H3,(H,18,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZIDRYLSXDAEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=C(C=C(C=C2)Cl)C3=NC(=NN31)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















